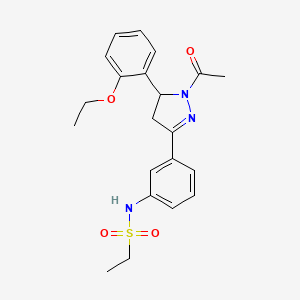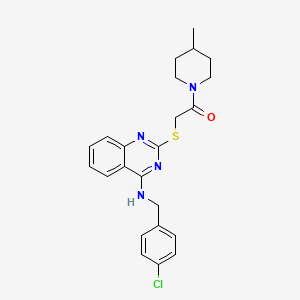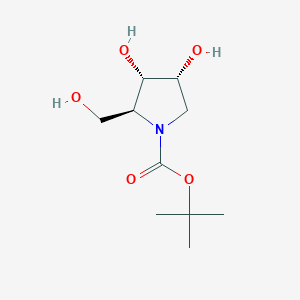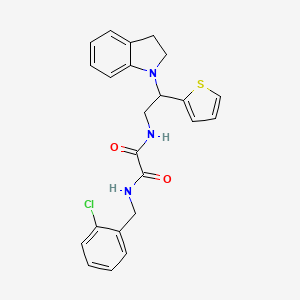
N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound with a complex molecular structure Its unique configuration makes it an intriguing subject of study in various scientific fields such as chemistry, biology, and pharmacology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps. A common starting material is the ethoxyphenyl derivative, which undergoes acylation to introduce the acetyl group. Subsequent cyclization with hydrazine yields the pyrazole ring. Finally, sulfonylation with ethanesulfonyl chloride in the presence of a base such as triethylamine provides the target compound. Reaction conditions often include controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial-scale production may utilize similar synthetic pathways but optimized for scalability. Catalysts, continuous flow reactors, and automated systems are often employed to enhance efficiency and reduce production costs. Purification processes such as recrystallization and chromatography ensure the compound's quality meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: This compound is prone to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions often modify the functional groups attached to the central pyrazole and phenyl rings, affecting the compound's reactivity and properties.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to introduce additional functional groups or modify existing ones.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce ketones and other reducible groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are facilitated by reagents like halogens, alkyl halides, and nucleophiles under controlled pH and temperature conditions.
Major Products Formed: Depending on the specific reaction conditions, the major products can vary significantly. Oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction typically produces alcohols or amines. Substitution reactions can lead to a wide range of derivatives with modified functional groups.
Applications De Recherche Scientifique
This compound holds significant promise in several research domains:
Chemistry: It's often studied for its unique reactivity and as a starting point for synthesizing more complex molecules.
Biology: Researchers explore its potential as an enzyme inhibitor or as a molecular probe to study biological processes.
Medicine: Its pharmacological properties are investigated for potential therapeutic uses, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exerts its effects is deeply rooted in its molecular interactions:
Molecular Targets and Pathways: The compound interacts with specific enzymes or receptors, leading to alterations in cellular pathways. It may bind to active sites of enzymes, inhibiting their activity, or interact with receptor sites, modulating signal transduction processes. These interactions can result in therapeutic effects, such as the suppression of inflammation or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
N-(3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
N-(3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
These compounds share structural similarities but differ in the substituents on the pyrazole and phenyl rings, leading to distinct chemical properties and potential applications. The presence of the ethoxy group in N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide imparts unique steric and electronic effects, enhancing its reactivity and specificity in various applications.
That should cover the essential aspects of the compound. If there's anything else you'd like to know, just say the word.
Propriétés
IUPAC Name |
N-[3-[2-acetyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-28-21-12-7-6-11-18(21)20-14-19(22-24(20)15(3)25)16-9-8-10-17(13-16)23-29(26,27)5-2/h6-13,20,23H,4-5,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFMKYLWEZUNJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC(=CC=C3)NS(=O)(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2359365.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2359366.png)
![N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2359370.png)
![2-[(2,4-difluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2359371.png)
![1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine](/img/structure/B2359372.png)
![8-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2359375.png)



![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine](/img/structure/B2359383.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2359385.png)
![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359386.png)

